![molecular formula C25H27N3O5 B11281402 Methyl 4-({[3-cyclopentyl-1-(3-methylphenyl)-2,5-dioxoimidazolidin-4-yl]acetyl}amino)benzoate](/img/structure/B11281402.png)
Methyl 4-({[3-cyclopentyl-1-(3-methylphenyl)-2,5-dioxoimidazolidin-4-yl]acetyl}amino)benzoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Methyl 4-({[3-cyclopentyl-1-(3-methylphenyl)-2,5-dioxoimidazolidin-4-yl]acetyl}amino)benzoate is a complex organic compound with potential applications in various scientific fields. This compound features a benzoate ester linked to an imidazolidinone moiety, which is further substituted with cyclopentyl and methylphenyl groups. Its unique structure suggests potential utility in medicinal chemistry and material science.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 4-({[3-cyclopentyl-1-(3-methylphenyl)-2,5-dioxoimidazolidin-4-yl]acetyl}amino)benzoate typically involves multi-step organic reactions. A common synthetic route includes:
Formation of the Imidazolidinone Core: The imidazolidinone core can be synthesized by reacting cyclopentanone with 3-methylbenzaldehyde in the presence of an amine catalyst to form the corresponding imine, followed by cyclization with urea under acidic conditions.
Acetylation: The imidazolidinone intermediate is then acetylated using acetic anhydride to introduce the acetyl group.
Coupling with Methyl 4-aminobenzoate: The acetylated imidazolidinone is coupled with methyl 4-aminobenzoate using a coupling reagent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base like triethylamine.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and scaling up the process to handle larger quantities of reactants.
Análisis De Reacciones Químicas
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the benzylic position of the methylphenyl group, leading to the formation of benzoic acid derivatives.
Reduction: Reduction of the imidazolidinone ring can yield corresponding amines.
Substitution: The ester group can be hydrolyzed to form the corresponding carboxylic acid, which can further participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) under acidic conditions.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Hydrolysis can be achieved using aqueous sodium hydroxide (NaOH) or hydrochloric acid (HCl).
Major Products
Oxidation: Benzoic acid derivatives.
Reduction: Amines.
Substitution: Carboxylic acids and their derivatives.
Aplicaciones Científicas De Investigación
Chemistry
In chemistry, this compound can serve as a building block for the synthesis of more complex molecules. Its unique structure allows for various functional group transformations, making it valuable in organic synthesis.
Biology
In biological research, derivatives of this compound could be explored for their potential as enzyme inhibitors or receptor modulators due to the presence of the imidazolidinone ring, which is known to interact with biological macromolecules.
Medicine
In medicinal chemistry, this compound could be investigated for its potential therapeutic properties. The imidazolidinone moiety is a common pharmacophore in drug design, suggesting possible applications in developing new pharmaceuticals.
Industry
In the industrial sector, this compound could be used in the development of new materials, such as polymers or coatings, due to its stability and functional group versatility.
Mecanismo De Acción
The mechanism of action of Methyl 4-({[3-cyclopentyl-1-(3-methylphenyl)-2,5-dioxoimidazolidin-4-yl]acetyl}amino)benzoate would depend on its specific application. In a biological context, it may interact with enzymes or receptors, modulating their activity. The imidazolidinone ring can form hydrogen bonds and hydrophobic interactions with target proteins, influencing their function.
Comparación Con Compuestos Similares
Similar Compounds
Methyl 4-aminobenzoate:
Cyclopentyl derivatives: Compounds with cyclopentyl groups that may exhibit similar stability and reactivity.
Imidazolidinone derivatives: Compounds containing the imidazolidinone ring, which are often explored in medicinal chemistry.
Uniqueness
Methyl 4-({[3-cyclopentyl-1-(3-methylphenyl)-2,5-dioxoimidazolidin-4-yl]acetyl}amino)benzoate stands out due to its combination of functional groups, which confer unique reactivity and potential biological activity. The presence of both the cyclopentyl and methylphenyl groups, along with the imidazolidinone ring, makes it a versatile compound for various applications.
Propiedades
Fórmula molecular |
C25H27N3O5 |
|---|---|
Peso molecular |
449.5 g/mol |
Nombre IUPAC |
methyl 4-[[2-[3-cyclopentyl-1-(3-methylphenyl)-2,5-dioxoimidazolidin-4-yl]acetyl]amino]benzoate |
InChI |
InChI=1S/C25H27N3O5/c1-16-6-5-9-20(14-16)28-23(30)21(27(25(28)32)19-7-3-4-8-19)15-22(29)26-18-12-10-17(11-13-18)24(31)33-2/h5-6,9-14,19,21H,3-4,7-8,15H2,1-2H3,(H,26,29) |
Clave InChI |
QMOBGFBACDPEHF-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC(=CC=C1)N2C(=O)C(N(C2=O)C3CCCC3)CC(=O)NC4=CC=C(C=C4)C(=O)OC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-[5-(5-chloro-1,3-benzoxazol-2-yl)-2-methylphenyl]-3-methylbenzamide](/img/structure/B11281319.png)
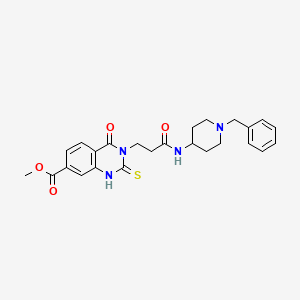
![N-(3-fluorophenyl)-2-((4-oxo-3-phenethyl-3,4,6,7-tetrahydrothieno[3,2-d]pyrimidin-2-yl)thio)acetamide](/img/structure/B11281329.png)

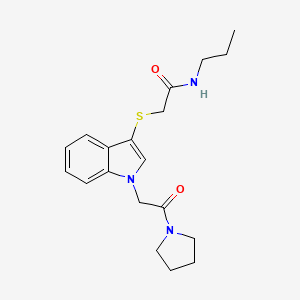
![N-(4-methoxyphenyl)-3-(phenylsulfonyl)thieno[2,3-e][1,2,3]triazolo[1,5-a]pyrimidin-5-amine](/img/structure/B11281343.png)
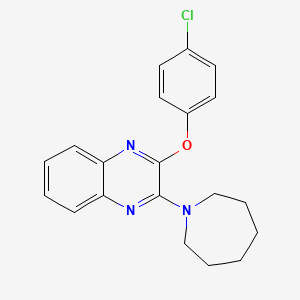
![N-cyclohexyl-2-[4,6-dimethyl-2-oxo-3-(phenylsulfonyl)pyridin-1(2H)-yl]acetamide](/img/structure/B11281358.png)
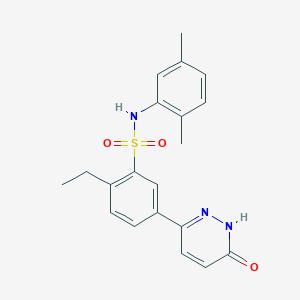
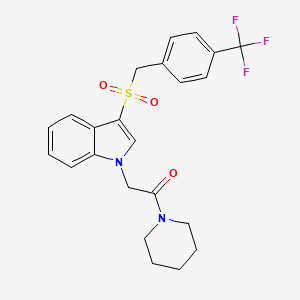
![N-(4-chlorobenzyl)-4-(4-methyl-5-oxo-4,5-dihydrothieno[2,3-e][1,2,4]triazolo[4,3-a]pyrimidin-1-yl)butanamide](/img/structure/B11281376.png)

![2-[3-cyclopentyl-1-(3-methoxyphenyl)-2,5-dioxoimidazolidin-4-yl]-N-(4-ethoxyphenyl)acetamide](/img/structure/B11281386.png)
![6-(4-benzylpiperidin-1-yl)-N-(3-chlorophenyl)-1-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B11281394.png)
